molecular formula C18H17F4N3O3 B2450732 VT-464 racemate CAS No. 1375603-36-3; 1375603-38-5; 1610537-15-9

VT-464 racemate

Cat. No.: B2450732
CAS No.: 1375603-36-3; 1375603-38-5; 1610537-15-9
M. Wt: 399.346
InChI Key: ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VT-464 racemate is a useful research compound. Its molecular formula is C18H17F4N3O3 and its molecular weight is 399.346. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment

  • Prostate Cancer : VT-464 has shown promise in clinical trials for treating metastatic castration-resistant prostate cancer. A Phase II study indicated that it effectively reduced tumor volume and demonstrated tolerability in patients previously treated with androgen receptor-targeted therapies .
  • Breast Cancer : Its application extends to hormone-dependent breast cancers, where inhibition of androgen and estrogen biosynthesis may limit tumor growth .

Biochemical Studies

  • Enzyme Inhibition Studies : VT-464 serves as a reference compound for studying CYP17A1 inhibitors. Its binding kinetics with CYP17A1 have been analyzed using spectroscopic methods, revealing complex interactions that are essential for understanding drug-enzyme dynamics .

Pharmacological Research

  • Comparative Efficacy : Research has compared VT-464's efficacy against other CYP17A1 inhibitors like abiraterone acetate and enzalutamide. It has been noted for its greater selectivity and lower incidence of side effects related to mineralocorticoid excess compared to these agents .

Comparative Analysis with Other Compounds

CompoundFDA Approval Status17,20-Lyase IC50 (nM)17α-Hydroxylase IC50 (nM)Selectivity Ratio
Abiraterone AcetateApproved2.9–8001.5–720.1-1.4
GaleteronePhase III47–300N/RN/R
Seviteronel (VT-464)Clinical Trials<10N/R>10

Clinical Trials

In a notable clinical trial involving patients with metastatic castration-resistant prostate cancer, VT-464 was administered to assess its efficacy in reducing tumor size and improving patient outcomes after prior treatments had failed. The results indicated significant reductions in tumor volume compared to control groups, suggesting a potential new line of therapy for resistant cases .

In Vitro Studies

Laboratory studies utilizing CRPC cell lines demonstrated that VT-464 effectively inhibited tumor growth and androgen receptor signaling pathways more potently than traditional therapies such as enzalutamide. These findings underscore its potential as a leading candidate in future cancer therapies targeting hormone-dependent pathways .

Properties

IUPAC Name

1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRAJOQFSNYJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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